Cas no 884495-14-1 (5-bromo-2-methoxy-4-methyl-3-nitro-pyridine)

5-bromo-2-methoxy-4-methyl-3-nitro-pyridine structure
884495-14-1 structure
商品名:5-bromo-2-methoxy-4-methyl-3-nitro-pyridine
CAS番号:884495-14-1
MF:C7H7BrN2O3
メガワット:247.046080827713
MDL:MFCD06659504
CID:69284

5-bromo-2-methoxy-4-methyl-3-nitro-pyridine 化学的及び物理的性質

名前と識別子

    • 5-Bromo-2-methoxy-4-methyl-3-nitropyridine
    • 5-Bromo-2-methoxy-3-nitro-4-picoline
    • 5-bromo-4-methyl-2-(methyloxy)-3-nitropyridine
    • Pyridine, 5-bromo-2-methoxy-4-methyl-3-nitro-
    • 5-bromo-2-methoxy-3-nitro-4-methylpyridine
    • 2-METHOXY-3-NITRO-5-BROMO-4-METHYLPYRIDINE
    • PubChem6588
    • BGDKJBCVNNWITN-UHFFFAOYSA-N
    • OR41181
    • AS04926
    • FCH1380077
    • SY101618
    • BC003163
    • AB0033145
    • 5-Bromo-2-me
    • 5-bromo-2-methoxy-4-methyl-3-nitro-pyridine
    • 5-Bromo-2-methoxy-4-methyl-3-nitropyridine (ACI)
    • MDL: MFCD06659504
    • インチ: 1S/C7H7BrN2O3/c1-4-5(8)3-9-7(13-2)6(4)10(11)12/h3H,1-2H3
    • InChIKey: BGDKJBCVNNWITN-UHFFFAOYSA-N
    • ほほえんだ: [O-][N+](C1C(C)=C(Br)C=NC=1OC)=O

計算された属性

  • せいみつぶんしりょう: 245.96400
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 197
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 67.9
  • 疎水性パラメータ計算基準値(XlogP): 2

じっけんとくせい

  • ゆうかいてん: 88-90°C
  • PSA: 67.94000
  • LogP: 2.59250

5-bromo-2-methoxy-4-methyl-3-nitro-pyridine セキュリティ情報

5-bromo-2-methoxy-4-methyl-3-nitro-pyridine 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-bromo-2-methoxy-4-methyl-3-nitro-pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B684810-10g
5-Bromo-2-methoxy-4-methyl-3-nitropyridine
884495-14-1
10g
$ 477.00 2023-04-18
eNovation Chemicals LLC
D519298-10g
5-BroMo-2-Methoxy-4-Methyl-3-nitropyridine
884495-14-1 97%
10g
$1020 2024-05-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1059257-100g
5-Bromo-2-methoxy-3-nitro-4-picoline
884495-14-1 98%
100g
¥1845.00 2024-04-27
Enamine
EN300-6480566-5.0g
5-bromo-2-methoxy-4-methyl-3-nitropyridine
884495-14-1 95%
5g
$56.0 2023-06-01
Chemenu
CM174169-100g
5-Bromo-2-methoxy-4-methyl-3-nitropyridine
884495-14-1 97%
100g
$615 2022-03-01
Chemenu
CM174169-500g
5-Bromo-2-methoxy-4-methyl-3-nitropyridine
884495-14-1 97%
500g
$1476 2022-03-01
Fluorochem
036247-10g
5-Bromo-2-methoxy-4-methyl-3-nitropyridine
884495-14-1 98%
10g
£123.00 2022-03-01
Chemenu
CM174169-100g
5-Bromo-2-methoxy-4-methyl-3-nitropyridine
884495-14-1 97%
100g
$655 2021-08-05
eNovation Chemicals LLC
D519298-25g
5-BroMo-2-Methoxy-4-Methyl-3-nitropyridine
884495-14-1 97%
25g
$1820 2024-05-24
ChemScence
CS-M1658-100g
Pyridine, 5-bromo-2-methoxy-4-methyl-3-nitro-
884495-14-1 99.08%
100g
$528.0 2022-04-26

5-bromo-2-methoxy-4-methyl-3-nitro-pyridine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Bromine Solvents: Acetic acid
リファレンス
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 1. Evolution of Enabling Strategies
Fox, Richard J. ; et al, Organic Process Research & Development, 2017, 21(8), 1095-1109

ごうせいかいろ 2

はんのうじょうけん
1.1 Solvents: Acetic acid ;  10 min, rt; 5 min, rt; rt → 95 °C; 5 h, 95 °C; 95 °C → 60 °C
1.2 Reagents: Sodium acetate Solvents: Water ;  0.5 h, 25 - 30 °C
1.3 Reagents: Bromine ;  8 h, 25 - 30 °C
1.4 Reagents: Sodium bisulfate Solvents: Water ;  5 min, 25 - 30 °C; 1 h, 25 - 30 °C
2.1 Reagents: Sulfuric acid ;  10 - 20 °C; 20 °C → 33 °C; 1 h, 25 - 33 °C
2.2 Reagents: Fuming nitric acid ;  7 h, 25 - 33 °C
2.3 Reagents: Ammonium hydroxide ;  pH 4 - 5, < 20 °C; 1 h, 15 - 25 °C
3.1 Reagents: Chlorotrimethylsilane Solvents: Methanol ;  < 25 °C; 0.5 h, < 25 °C
3.2 Reagents: Sodium nitrite ;  10 h, 15 - 25 °C; 18 h, 15 - 25 °C
リファレンス
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 1. Evolution of Enabling Strategies
Fox, Richard J. ; et al, Organic Process Research & Development, 2017, 21(8), 1095-1109

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Acetic acid
1.2 Reagents: Bromine
2.1 Reagents: Sulfuric acid ,  Nitric acid
3.1 Reagents: Chlorotrimethylsilane ,  Sodium nitrite Solvents: Methanol
リファレンス
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sulfuric acid ;  10 - 20 °C; 20 °C → 33 °C; 1 h, 25 - 33 °C
1.2 Reagents: Fuming nitric acid ;  7 h, 25 - 33 °C
1.3 Reagents: Ammonium hydroxide ;  pH 4 - 5, < 20 °C; 1 h, 15 - 25 °C
2.1 Reagents: Sulfuric acid Solvents: Methanol ;  60 min, < 20 °C; 20 °C → 40 °C
2.2 Reagents: 2,2-Dimethylpropanenitrile ;  7 h, 39 - 43 °C; 2.5 h, 40 °C
リファレンス
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 1. Evolution of Enabling Strategies
Fox, Richard J. ; et al, Organic Process Research & Development, 2017, 21(8), 1095-1109

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: 2,2-Dimethylpropanenitrile ,  Hydrochloric acid Solvents: Methanol
リファレンス
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 1. Evolution of Enabling Strategies
Fox, Richard J. ; et al, Organic Process Research & Development, 2017, 21(8), 1095-1109

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Chlorotrimethylsilane Solvents: Methanol ;  < 25 °C; 0.5 h, < 25 °C
1.2 Reagents: Sodium nitrite ;  10 h, 15 - 25 °C; 18 h, 15 - 25 °C
リファレンス
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 1. Evolution of Enabling Strategies
Fox, Richard J. ; et al, Organic Process Research & Development, 2017, 21(8), 1095-1109

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Sulfuric acid ,  Nitric acid
2.1 Reagents: Chlorotrimethylsilane ,  Sodium nitrite Solvents: Methanol
リファレンス
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Chlorotrimethylsilane ,  Sodium nitrite Solvents: Methanol
リファレンス
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  0 °C; 0 °C → reflux; 23 h, reflux
2.1 Reagents: Bromine Solvents: Acetic acid ;  30 min, rt; 12 h, 80 °C
2.2 Reagents: Sodium sulfate Solvents: Water ;  0 °C
リファレンス
Diving into the Water: Inducible Binding Conformations for BRD4, TAF1(2), BRD9, and CECR2 Bromodomains
Crawford, Terry D.; et al, Journal of Medicinal Chemistry, 2016, 59(11), 5391-5402

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Bromine
2.1 Reagents: Sulfuric acid ,  Nitric acid
3.1 Reagents: Chlorotrimethylsilane ,  Sodium nitrite Solvents: Methanol
リファレンス
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

5-bromo-2-methoxy-4-methyl-3-nitro-pyridine Raw materials

5-bromo-2-methoxy-4-methyl-3-nitro-pyridine Preparation Products

5-bromo-2-methoxy-4-methyl-3-nitro-pyridine 関連文献

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